molecular formula C4HF6NO3 B1215976 N,O-Bis(trifluoroacetyl)hydroxylamine CAS No. 684-78-6

N,O-Bis(trifluoroacetyl)hydroxylamine

Cat. No. B1215976
CAS RN: 684-78-6
M. Wt: 225.05 g/mol
InChI Key: CYSAMXITKBXZOP-UHFFFAOYSA-N
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Description

N,O-Bis(trifluoroacetyl)hydroxylamine is a compound utilized as an electrophilic nitrogen source in various chemical syntheses. Its relevance stems from the ease of synthesis from readily available materials like trifluoroacetic anhydride and hydroxylamine hydrochloride, making it an attractive reagent for the trifluoroacetamidation of sulfides to afford N-(trifluoroacetyl)sulfilimines (Tomooka et al., 1999).

Synthesis Analysis

The synthesis of this compound is characterized by its simplicity, leveraging inexpensive and commercially available starting materials. The process involves the reaction of trifluoroacetic anhydride with hydroxylamine hydrochloride, facilitated by catalytic quantities of Cu(OTf)2 (Tomooka et al., 1999).

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)hydroxylamine, closely related to this compound, has been studied using electron diffraction. Key structural parameters include bond lengths and angles, providing insights into its geometric configuration in the vapor phase (Glidewell et al., 1972).

Chemical Reactions and Properties

This compound functions effectively in the trifluoroacetamidation of sulfides under the catalysis of Cu(OTf)2. This reactivity showcases its utility as an electrophilic nitrogen source in synthesizing N-(trifluoroacetyl)sulfilimines, highlighting its chemical versatility (Tomooka et al., 1999).

Physical Properties Analysis

The physical properties of related compounds, such as bis(trifluoromethyl)hydroxylamine, have been deduced through studies like electron diffraction, which provide valuable data on bond lengths and angles essential for understanding the physical characteristics of these molecules (Glidewell et al., 1972).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity as an electrophilic nitrogen source, are central to its utility in organic synthesis. Its ability to facilitate the synthesis of N-(trifluoroacetyl)sulfilimines through the trifluoroacetamidation of sulfides demonstrates its significant chemical reactivity and versatility (Tomooka et al., 1999).

Scientific Research Applications

Trifluoroacetylation of Amine, Hydroxyl, and Thiol Groups

N,O-Bis(trifluoroacetyl)hydroxylamine has been utilized in the trifluoroacetylation of amine, hydroxyl, and thiol groups. This process is achieved under mild, non-acidic conditions, producing neutral trifluoroacetamides. These compounds, being volatile, are eluted at the beginning of gas chromatograms as sharp peaks, which is beneficial in trace analysis due to the elimination of the need to evaporate excess reagent and by-products. This feature is particularly useful in avoiding errors, especially with very volatile substances (Donike, 1973).

Electrophilic Nitrogen Source in Synthesis

The compound serves as an effective electrophilic nitrogen source in the catalytic synthesis of N-(trifluoroacetyl)sulfilimines. This application highlights its utility in trifluoroacetamidation of sulfides, where its ease of synthesis from inexpensive, commercially available materials like trifluoroacetic anhydride and hydroxylamine hydrochloride is advantageous (Tomooka et al., 1999).

Synthesis of α-Amino Esters/Ketones

N,O-Bis(tert-butoxycarbonyl)hydroxylamines, accessible as imine surrogates, are used for the synthesis of α-amino esters and ketones. This process involves catalytic asymmetric methods and yields a variety of optically enriched products with high yields and enantioselectivities (Xu et al., 2020).

Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives

It has also been employed in the synthesis of various hydroxylamine and hydroxamic acid derivatives, including those used as inhibitors in specific biological pathways (Staszak & Doecke, 1994).

Use in Energetic Compound Synthesis

This compound has been used to protect secondary amine and hydroxyl groups in the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. This method offers an efficient way to protect sensitive groups during the synthesis process (Bellamy et al., 2007).

Novel Reactions with Tris(trifluoromethyl) Compounds

It reacts uniquely with tris(trifluoromethyl) compounds, leading to the formation of novel bis(trifluoromethyl)nitroxol derivatives. These reactions demonstrate the compound's potential in synthesizing new and complex molecular structures (Ang & So, 1985).

Derivatization in Environmental and Biological Samples

This compound is used in derivatization methods for measuring oxygenated organics in environmental and biological samples. It is particularly noted for enabling the detection of atmospheric photooxidation products not identified by other methods (Spaulding & Charles, 2002).

Mechanism of Action

Target of Action

N,O-Bis(trifluoroacetyl)hydroxylamine, also known as BTFAN, is an organic compound that plays a significant role in organic synthesis . The primary targets of BTFAN are the amino groups in organic compounds . It is used as a reagent in various chemical reactions, including amino protection and deprotection reactions, amination reactions, and one-carbon oxidative reduction reactions .

Mode of Action

BTFAN interacts with its targets by acting as an electrophilic nitrogen source . It facilitates the conversion of sulfides into N-(trifluoroacetyl)sulfilimines in a Cu(OTf)2-catalyzed trifluoroacetamidation process . This interaction results in the transformation of the target compounds, enabling further reactions or modifications.

Result of Action

The molecular and cellular effects of BTFAN’s action are primarily related to its role in facilitating chemical reactions. By acting as an electrophilic nitrogen source, BTFAN enables the transformation of target compounds, potentially leading to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of BTFAN can be influenced by various environmental factors. For instance, BTFAN is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . Therefore, the choice of solvent can significantly impact its reactivity. Additionally, BTFAN is sensitive to moisture and heat, and should be stored under inert gas at temperatures between 0-10°C . These factors must be carefully controlled to ensure the effective use of BTFAN in organic synthesis.

Safety and Hazards

N,O-Bis(trifluoroacetyl)hydroxylamine is hygroscopic and should be dried in a vacuum desiccator . It causes skin irritation and serious eye irritation .

Future Directions

The future directions of N,O-Bis(trifluoroacetyl)hydroxylamine research could involve exploring its potential as a useful electrophilic nitrogen source in other chemical reactions .

properties

IUPAC Name

[(2,2,2-trifluoroacetyl)amino] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO3/c5-3(6,7)1(12)11-14-2(13)4(8,9)10/h(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSAMXITKBXZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NOC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060990
Record name N,O-Bis(trifluoroacetyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

684-78-6
Record name (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,O-Bis(trifluoroacetyl)hydroxylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2,2-trifluoro-, (2,2,2-trifluoroacetyl)azanyl ester
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Record name N,O-Bis(trifluoroacetyl)hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetic trifluoroacetohydroxamic anhydride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.617
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes N,O-Bis(trifluoroacetyl)hydroxylamine a useful reagent in organic synthesis?

A1: this compound serves as an efficient electrophilic nitrogen source for the synthesis of N-(trifluoroacetyl)sulfilimines. [] This reaction proceeds in the presence of a copper catalyst, specifically Cu(OTf)2. [] The appeal of this reagent lies in its ease of synthesis using readily available and cost-effective starting materials: trifluoroacetic anhydride and hydroxylamine hydrochloride. []

Q2: What are the key physical and spectroscopic characteristics of this compound?

A2: this compound has a molecular formula of C4HF6NO3 and a molecular weight of 225.05 g/mol. [] It exhibits a melting point range of 40-50°C and can be further purified through recrystallization from dichloromethane. [] Spectroscopically, it can be characterized by 19F NMR with peaks at δ -73.7 (s) and -74.5 (s), and by IR spectroscopy with characteristic peaks at 1848 cm-1 and 1706 cm-1. []

Q3: Are there any handling and storage considerations for this compound?

A3: Yes, this compound is hygroscopic. [] It is crucial to store this compound in a vacuum desiccator to prevent moisture absorption. [] Proper handling techniques should be employed to minimize exposure to moisture.

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